(E)-4-[2-[3-Hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid (E)-4-[2-[3-Hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 142386-69-4
VCID: VC0136780
InChI: InChI=1S/C38H58O12/c1-21-13-12-14-29(45-9)36(49-37(44)30(46-10)19-22(2)18-24(4)34(42)23(3)17-21)26(6)35(43)27(7)38(47-11)20-31(25(5)28(8)50-38)48-33(41)16-15-32(39)40/h12-16,18-19,23-29,31,34-36,42-43H,17,20H2,1-11H3,(H,39,40)/b14-12-,16-15+,21-13+,22-18+,30-19+
SMILES: CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)OC)O)OC)C
Molecular Formula: C38H58O12
Molecular Weight: 706.9 g/mol

(E)-4-[2-[3-Hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid

CAS No.: 142386-69-4

Main Products

VCID: VC0136780

Molecular Formula: C38H58O12

Molecular Weight: 706.9 g/mol

(E)-4-[2-[3-Hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid - 142386-69-4

CAS No. 142386-69-4
Product Name (E)-4-[2-[3-Hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
Molecular Formula C38H58O12
Molecular Weight 706.9 g/mol
IUPAC Name (E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C38H58O12/c1-21-13-12-14-29(45-9)36(49-37(44)30(46-10)19-22(2)18-24(4)34(42)23(3)17-21)26(6)35(43)27(7)38(47-11)20-31(25(5)28(8)50-38)48-33(41)16-15-32(39)40/h12-16,18-19,23-29,31,34-36,42-43H,17,20H2,1-11H3,(H,39,40)/b14-12-,16-15+,21-13+,22-18+,30-19+
Standard InChIKey ZWMTYHCJEIXKOA-CBKDKCMTSA-N
Isomeric SMILES CC1C/C(=C/C=C\C(C(OC(=O)/C(=C\C(=C\C(C1O)C)\C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)/C=C/C(=O)O)OC)O)OC)/C
SMILES CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)OC)O)OC)C
Canonical SMILES CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)OC)O)OC)C
Synonyms PD 118576-A3
PD-118,576-A3
PubChem Compound 6438750
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator